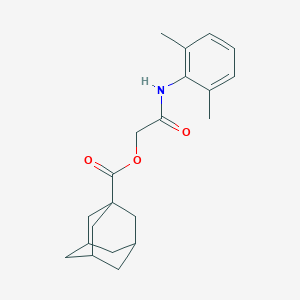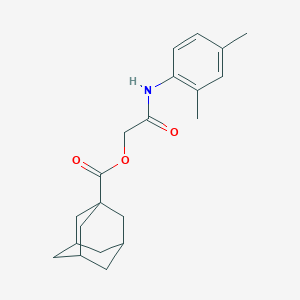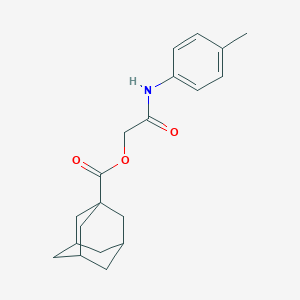![molecular formula C20H17ClN2O4S B305733 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305733.png)
2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide, also known as compound 1, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied extensively. In
科学研究应用
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease. These findings suggest that 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 may have potential as a therapeutic agent for a variety of diseases.
作用机制
The mechanism of action of 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. These effects may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes such as SOD and CAT. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease, such as colitis and arthritis.
实验室实验的优点和局限性
One advantage of using 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 in lab experiments is its well-characterized synthesis method, which allows for the production of high-purity this compound. Its potential therapeutic applications also make it an attractive candidate for further study. However, one limitation is its relatively low solubility, which may affect its bioavailability in vivo. Further studies are needed to determine the optimal dosage and administration route for this this compound.
未来方向
There are many potential future directions for research on 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for combination therapy with other anticancer agents. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its optimal dosage and administration route, as well as its potential for long-term use. Overall, this compound 1 shows great promise as a therapeutic agent, and further research is needed to fully explore its potential.
合成方法
The synthesis of 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 involves a multi-step process that begins with the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 2,6-dimethylphenylacetyl chloride in the presence of a base to form this compound 1. The synthesis method has been optimized to improve yield and purity, and the resulting this compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
分子式 |
C20H17ClN2O4S |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
2-[(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-11-4-3-5-12(2)18(11)22-17(25)10-23-19(26)16(28-20(23)27)9-13-8-14(21)6-7-15(13)24/h3-9,24H,10H2,1-2H3,(H,22,25)/b16-9+ |
InChI 键 |
QGLAAVZDRUSJNL-CXUHLZMHSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



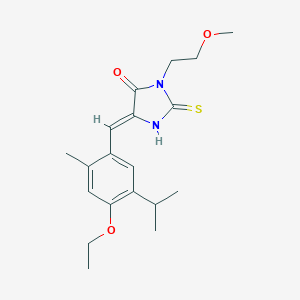
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
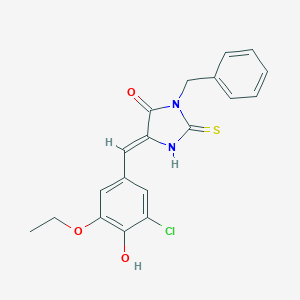
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
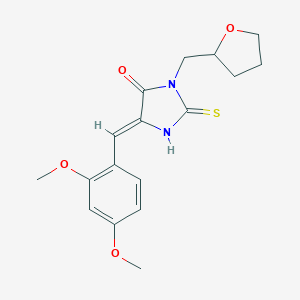
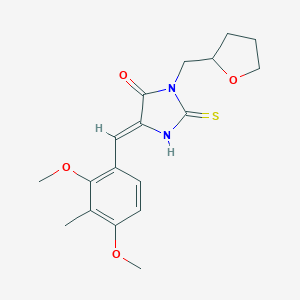
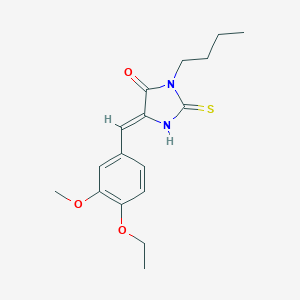
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
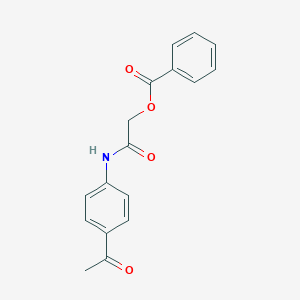
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
